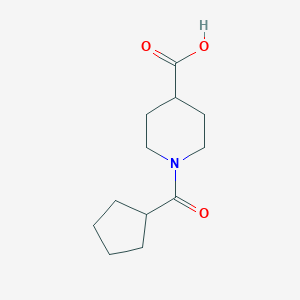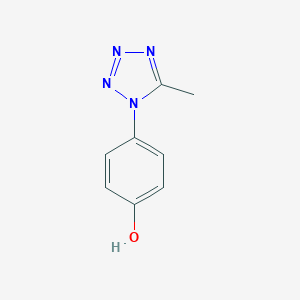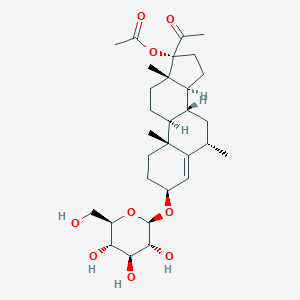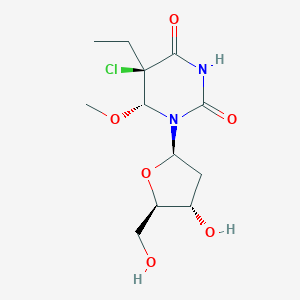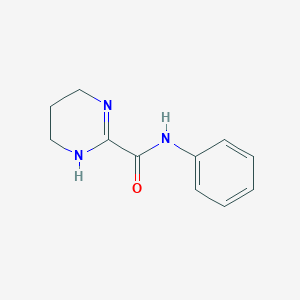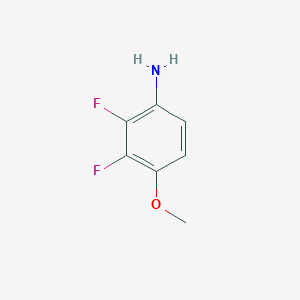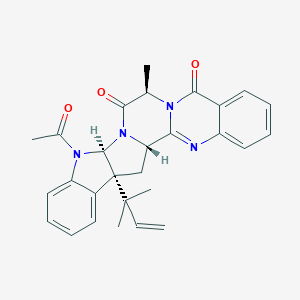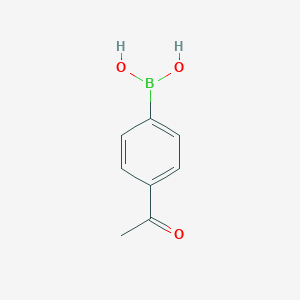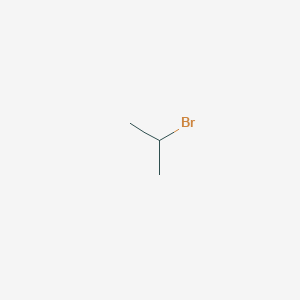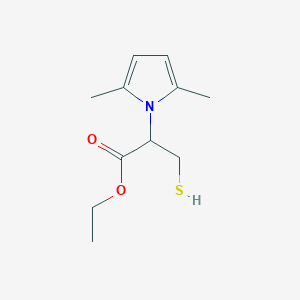
Ethyl 2-(2,5-dimethylpyrrol-1-yl)-3-sulfanylpropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(2,5-dimethylpyrrol-1-yl)-3-sulfanylpropanoate, also known as DMPS, is a sulfur-containing compound that has been studied for its potential therapeutic benefits. DMPS is a chelating agent, which means it has the ability to bind to heavy metals and remove them from the body.
Aplicaciones Científicas De Investigación
Ethyl 2-(2,5-dimethylpyrrol-1-yl)-3-sulfanylpropanoate has been studied for its potential therapeutic benefits in a variety of conditions, including heavy metal toxicity, neurodegenerative diseases, and cancer. Ethyl 2-(2,5-dimethylpyrrol-1-yl)-3-sulfanylpropanoate has been shown to be effective in removing heavy metals such as mercury, lead, and arsenic from the body, and has been used in the treatment of heavy metal poisoning. Ethyl 2-(2,5-dimethylpyrrol-1-yl)-3-sulfanylpropanoate has also been studied for its potential neuroprotective effects, with some studies suggesting it may have a role in the treatment of Alzheimer's disease and Parkinson's disease. Additionally, Ethyl 2-(2,5-dimethylpyrrol-1-yl)-3-sulfanylpropanoate has been investigated for its potential anti-cancer properties, with some studies showing it may have a role in inhibiting tumor growth.
Mecanismo De Acción
Ethyl 2-(2,5-dimethylpyrrol-1-yl)-3-sulfanylpropanoate works by binding to heavy metals in the body and forming stable complexes that are excreted in the urine. Ethyl 2-(2,5-dimethylpyrrol-1-yl)-3-sulfanylpropanoate has a high affinity for mercury, lead, and arsenic, and has been shown to be effective in removing these metals from the body. Ethyl 2-(2,5-dimethylpyrrol-1-yl)-3-sulfanylpropanoate has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Efectos Bioquímicos Y Fisiológicos
Ethyl 2-(2,5-dimethylpyrrol-1-yl)-3-sulfanylpropanoate has been shown to have a low toxicity profile and is generally well-tolerated. However, some studies have reported side effects such as nausea, vomiting, and diarrhea. Ethyl 2-(2,5-dimethylpyrrol-1-yl)-3-sulfanylpropanoate has also been shown to have an impact on the immune system, with some studies suggesting it may have immunomodulatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ethyl 2-(2,5-dimethylpyrrol-1-yl)-3-sulfanylpropanoate has several advantages for use in lab experiments. It is a relatively inexpensive compound that is readily available. Ethyl 2-(2,5-dimethylpyrrol-1-yl)-3-sulfanylpropanoate is also stable and has a long shelf-life, making it easy to store and use. However, Ethyl 2-(2,5-dimethylpyrrol-1-yl)-3-sulfanylpropanoate has some limitations for use in lab experiments. It has a low solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, Ethyl 2-(2,5-dimethylpyrrol-1-yl)-3-sulfanylpropanoate has a strong odor, which can be unpleasant for researchers working with the compound.
Direcciones Futuras
There are several future directions for research on Ethyl 2-(2,5-dimethylpyrrol-1-yl)-3-sulfanylpropanoate. One area of interest is in the development of new chelating agents that are more effective and less toxic than Ethyl 2-(2,5-dimethylpyrrol-1-yl)-3-sulfanylpropanoate. Another area of interest is in the potential use of Ethyl 2-(2,5-dimethylpyrrol-1-yl)-3-sulfanylpropanoate in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, more research is needed to fully understand the immunomodulatory effects of Ethyl 2-(2,5-dimethylpyrrol-1-yl)-3-sulfanylpropanoate and its potential use in the treatment of autoimmune diseases.
Métodos De Síntesis
Ethyl 2-(2,5-dimethylpyrrol-1-yl)-3-sulfanylpropanoate can be synthesized through a multi-step process involving the reaction of 2,5-dimethylpyrrole with ethyl 3-bromopropionate, followed by a series of reactions involving thiolation and esterification. The final product is a white crystalline powder with a molecular weight of 277.4 g/mol.
Propiedades
Número CAS |
153686-93-2 |
|---|---|
Nombre del producto |
Ethyl 2-(2,5-dimethylpyrrol-1-yl)-3-sulfanylpropanoate |
Fórmula molecular |
C11H17NO2S |
Peso molecular |
227.33 g/mol |
Nombre IUPAC |
ethyl 2-(2,5-dimethylpyrrol-1-yl)-3-sulfanylpropanoate |
InChI |
InChI=1S/C11H17NO2S/c1-4-14-11(13)10(7-15)12-8(2)5-6-9(12)3/h5-6,10,15H,4,7H2,1-3H3 |
Clave InChI |
ZWFDMVYAYBSTLS-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(CS)N1C(=CC=C1C)C |
SMILES canónico |
CCOC(=O)C(CS)N1C(=CC=C1C)C |
Sinónimos |
1H-Pyrrole-3-acetic acid, 2,5-dihydro-alpha-(mercaptomethyl)-, ethyl e ster |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



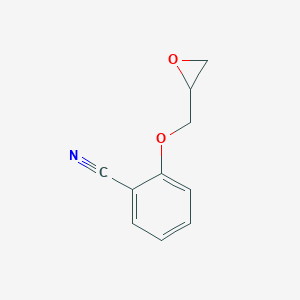
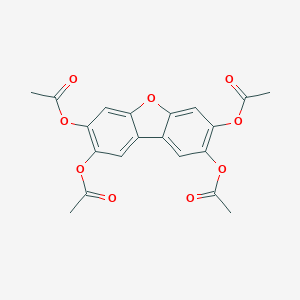
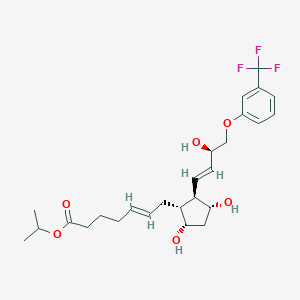
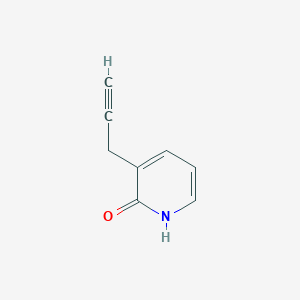
![(1R,4R,5Z,12R,13S,16Z)-26-(8-Hydroxy-9H-pyrido[3,4-b]indol-1-yl)-11,22-diazapentacyclo[11.11.2.12,22.02,12.04,11]heptacosa-5,16,25-trien-13-ol](/img/structure/B125181.png)
